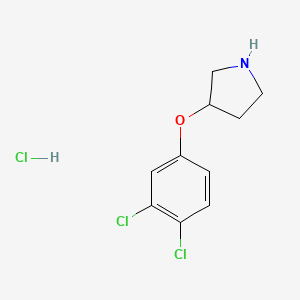

3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride

Description

BenchChem offers high-quality 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,4-dichlorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO.ClH/c11-9-2-1-7(5-10(9)12)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIHUVDMFXISMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-95-4 | |

| Record name | Pyrrolidine, 3-(3,4-dichlorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-dichlorophenoxy)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-(3,4-Dichlorophenoxy)pyrrolidine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind the selection and application of modern analytical techniques. Our focus is on creating a self-validating system of analysis, where orthogonal methods converge to provide an unambiguous structural assignment.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is critical for specific interactions with biological targets.[2] The subject of this guide, 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride, combines this important heterocyclic motif with a dichlorinated aromatic ring, a feature often used to modulate the electronic and lipophilic properties of drug candidates.

The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for pharmaceutical development. Accurate and definitive confirmation of its chemical structure is the foundational requirement for any further research, be it in process development, pharmacology, or toxicology. This guide outlines the integrated analytical workflow to achieve that certainty.

Foundational Analysis: Molecular Formula and Core Components

Before delving into complex connectivity, the first step is to ascertain the fundamental building blocks of the molecule: its elemental composition and the functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the cornerstone for determining the elemental formula of an unknown compound. Unlike nominal mass spectrometry, its high accuracy allows for the differentiation between ions of the same nominal mass but different elemental compositions. For a halogenated compound like this, HRMS is indispensable for confirming the presence and number of chlorine atoms through their characteristic isotopic pattern.

Expected Data: The molecular formula for the free base is C₁₀H₁₁Cl₂NO. As a hydrochloride salt, electrospray ionization (ESI) in positive mode will detect the protonated molecule, [M+H]⁺.

| Parameter | Expected Value | Significance |

| Molecular Formula | C₁₀H₁₁Cl₂NO | Defines the elemental building blocks. |

| Monoisotopic Mass (Free Base) | 231.02177 Da | The exact mass of the molecule with the most abundant isotopes. |

| [M+H]⁺ Ion (Calculated) | 232.02905 m/z | The primary ion observed in ESI-MS (positive mode).[3] |

| Isotopic Pattern | M, M+2, M+4 | Confirms the presence of two chlorine atoms. |

The most telling feature will be the isotopic cluster for the [M+H]⁺ ion. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a molecule with two chlorine atoms will exhibit three distinct peaks.[4] The peak at m/z corresponding to the ion with two ³⁵Cl atoms (M) will be the most abundant. The M+2 peak (one ³⁵Cl, one ³⁷Cl) will be approximately 65% of the M peak's intensity, and the M+4 peak (two ³⁷Cl atoms) will be about 10% of the M peak's intensity. This signature pattern is definitive proof of a dichlorinated compound.[5][6]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50).

-

Instrumentation: Use a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Operate in positive ion mode.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Analysis: Identify the [M+H]⁺ ion cluster and compare the measured accurate mass and isotopic distribution with the theoretical values for C₁₀H₁₂Cl₂NO⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups within the molecule. For this compound, we expect to see characteristic absorptions for the secondary amine (as an ammonium salt), the aromatic ring, the aryl ether linkage, and the carbon-chlorine bonds.

Expected Absorptions:

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Appearance |

| N⁺-H Stretch (Ammonium) | 2400-2800 | Very broad, strong absorption due to the hydrochloride salt. |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak, sharp peaks. |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium, sharp peaks. |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple medium to strong peaks. |

| C-O-C Stretch (Aryl Ether) | 1200-1275 (asymmetric) & ~1040 (symmetric) | Strong, distinct peaks.[7] |

| C-N Stretch (Amine) | 1020-1250 | Medium intensity. |

| C-Cl Stretch (Aryl Halide) | 1000-1100 | Strong peak in the fingerprint region.[8] |

The presence of a very broad band in the 2400-2800 cm⁻¹ range is a strong indicator of the ammonium hydrochloride salt, distinguishing it from a free secondary amine which would show a weaker, sharper N-H stretch around 3300-3500 cm⁻¹.[9][10]

Unraveling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Logical Workflow for NMR Analysis

Caption: Integrated NMR workflow for structure elucidation.

Predicted ¹H and ¹³C NMR Data

The following table outlines the expected chemical shifts and multiplicities. The use of a deuterated solvent like DMSO-d₆ is recommended due to the compound's salt nature.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Rationale |

| Aromatic H₂ | ~7.6 | d | ~118 | Ortho to ether, ortho to Cl. |

| Aromatic H₅ | ~7.4 | dd | ~117 | Ortho to ether, meta to Cl. |

| Aromatic H₆ | ~7.2 | d | ~122 | Meta to ether, ortho to Cl. |

| Pyrrolidine CH-O | ~5.0 | m | ~75 | Deshielded by adjacent oxygen. |

| Pyrrolidine CH₂-N | ~3.2-3.6 | m | ~52, ~48 | Deshielded by adjacent nitrogen. |

| Pyrrolidine CH₂ | ~2.1-2.4 | m | ~30 | Aliphatic region. |

| N⁺H₂ | ~9.5 | br s | N/A | Broad, exchangeable proton of the ammonium salt. |

| Aromatic C-Cl | N/A | N/A | ~128, ~132 | Deshielded by chlorine. |

| Aromatic C-O | N/A | N/A | ~155 | Highly deshielded by ether oxygen. |

| Aromatic C (Quat.) | N/A | N/A | ~131 | Quaternary carbon. |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

2D NMR for Definitive Connectivity

While 1D NMR provides the pieces, 2D NMR assembles the puzzle.

-

COSY (Correlation Spectroscopy): This experiment will reveal the spin-spin coupling network within the pyrrolidine ring. We expect to see correlations between the CH-O proton and its adjacent CH₂ protons, and between those protons and the CH₂-N protons, confirming the contiguous aliphatic chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It allows for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for connecting the two main fragments of the molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlation to observe is between the pyrrolidine CH-O proton (~5.0 ppm) and the aromatic C-O carbon (~155 ppm). This single cross-peak definitively establishes the ether linkage between the pyrrolidine ring and the dichlorophenyl ring.

Caption: Key HMBC correlation confirming the ether linkage.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

-

2D Spectra Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameter sets. Optimize the HMBC experiment to detect long-range couplings of ~8 Hz.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra and reference them to the solvent peak or TMS.

-

Structural Assignment: Integrate all 1D and 2D data to assign every proton and carbon signal and confirm the connectivity.

The Ultimate Proof: Single-Crystal X-ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also the conformation and intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion.[12][13][14] This technique is particularly valuable in drug development for identifying polymorphs and understanding solid-state properties.[15]

Methodology Workflow:

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/ether).

-

Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a cold stream (e.g., 100 K) on a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges.

-

Validation: The final refined structure is validated using established metrics (e.g., R-factors, goodness-of-fit) and deposited as a Crystallographic Information File (CIF).

Conclusion: A Triad of Corroborating Evidence

The structure elucidation of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride is a systematic process of integrating orthogonal analytical techniques.

-

Mass Spectrometry establishes the correct elemental formula and confirms the presence of two chlorine atoms.

-

Infrared Spectroscopy provides a quick confirmation of the key functional groups, particularly the ammonium salt and the aryl ether.

-

NMR Spectroscopy delivers the complete covalent framework, with 2D experiments like HMBC being essential for connecting the disparate parts of the molecule.

-

X-ray Crystallography serves as the final, definitive proof, revealing the precise 3D atomic arrangement in the solid state.

By following this multi-faceted, self-validating approach, researchers can achieve the highest level of confidence in the structure of their target compound, a critical prerequisite for its advancement in any drug discovery and development pipeline.

References

-

D’yachenko, I. A., & D’yachenko, V. D. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7241. [Link]

-

Wikipedia. (2023). 2,4-Dichlorophenoxyacetic acid. [Link]

-

Wikipedia. (2023). Pyrrolidine. [Link]

-

PubChem. 3-(3,4-dichlorophenoxy)pyrrolidine hydrochloride. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Álvarez, M., et al. (2004). ¹H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Tetrahedron, 60(18), 4025-4034. [Link]

-

Wikipedia. (2023). X-ray crystallography. [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Wlodawer, A., Dauter, Z., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 278(1), 1-21. [Link]

-

Krumkacheva, O. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 565. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Turgut, Y., et al. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Magnetic Resonance in Chemistry, 53(12), 1012-1020. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

-

Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 70(8), 677-702. [Link]

-

University of Queensland. Small molecule X-ray crystallography. [Link]

-

Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. [Link]

-

ResearchGate. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

-

Akhavana, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(26), 15827-15840. [Link]

-

ResearchGate. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

-

Iovanna, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

-

Wikipedia. (2023). 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone. [Link]

-

ACS Publications. Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

ResearchGate. (2024). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. [Link]

-

NIH. (2021). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

-

Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes. YouTube. [Link]

-

Excillum. Small molecule crystallography. [Link]

- Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

Sources

- 1. mdpi.com [mdpi.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. PubChemLite - 3-(3,4-dichlorophenoxy)pyrrolidine hydrochloride (C10H11Cl2NO) [pubchemlite.lcsb.uni.lu]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. youtube.com [youtube.com]

- 10. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 13. rigaku.com [rigaku.com]

- 14. excillum.com [excillum.com]

- 15. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3-(3,4-Dichlorophenoxy)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data on its core structural components: the pyrrolidine ring and the 3,4-dichlorophenoxy group. The guide will cover predicted physicochemical properties, plausible synthetic routes with detailed experimental protocols, expected chemical reactivity and stability, and proposed analytical methodologies for characterization. Furthermore, potential biological activities are discussed based on structurally related molecules. This guide is intended to serve as a foundational resource for researchers and scientists interested in utilizing this compound in drug discovery and development.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that is often crucial for specific molecular interactions.[2] When functionalized with an aryloxy group, as in the case of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride, the resulting molecule combines the conformational flexibility of the pyrrolidine ring with the electronic and steric properties of the substituted aromatic system. The presence of the 3,4-dichloro substitution on the phenoxy moiety is expected to significantly influence the molecule's lipophilicity, electronic distribution, and metabolic stability, making it an intriguing candidate for investigation in medicinal chemistry.

This guide aims to provide a detailed theoretical and practical framework for understanding and working with 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride.

Physicochemical Properties

The Pyrrolidine Core

Pyrrolidine is a colorless liquid with an ammonia-like odor that is miscible with water and most organic solvents.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H9N | [3] |

| Molar Mass | 71.12 g/mol | [3] |

| Boiling Point | 87 °C | [3] |

| Melting Point | -63 °C | [3] |

| pKa (of conjugate acid) | 11.27 (in water) | [3] |

| Solubility | Miscible in water | [3] |

The basicity of the pyrrolidine nitrogen (pKa of the conjugate acid is ~11.27) is a defining characteristic.[3] In 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride, this nitrogen will be protonated, forming a hydrochloride salt. This salt form is expected to confer higher water solubility and crystallinity compared to the free base.

The 3,4-Dichlorophenoxy Moiety

The 3,4-dichlorophenoxy group will significantly impact the overall properties of the molecule. The two chlorine atoms are electron-withdrawing groups due to their inductive effect (-I).[4] This will decrease the electron density of the aromatic ring and also influence the acidity of the parent phenol. While the chlorine atoms also have a weak resonance donating effect (+M), the inductive effect is generally stronger for halogens.[4] This electronic effect can influence the reactivity of the aromatic ring in substitution reactions.

Predicted Properties of 3-(3,4-Dichlorophenoxy)pyrrolidine Hydrochloride

Based on the properties of its components, we can predict the following for the title compound:

-

Appearance: Likely a white to off-white crystalline solid.

-

Solubility: Expected to be soluble in water and polar organic solvents like methanol and ethanol, owing to its hydrochloride salt form.

-

Melting Point: Expected to be significantly higher than that of the free base due to the ionic nature of the salt.

-

pKa: The pKa of the pyrrolidinium ion is not expected to be drastically altered by the distant 3,4-dichlorophenoxy substituent.

Synthesis and Characterization

A plausible synthetic route for 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride can be proposed based on established methods for the synthesis of 3-aryloxypyrrolidines. A common approach involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with a phenoxide.

Proposed Synthetic Pathway

A likely synthetic strategy would involve the reaction of a protected 3-hydroxypyrrolidine with 3,4-dichlorophenol under conditions that promote ether formation, followed by deprotection and salt formation. The Mitsunobu reaction is a well-established method for such transformations.

Sources

3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride literature review

An In-Depth Technical Guide to 3-(3,4-Dichlorophenoxy)pyrrolidine Hydrochloride: Synthesis, Characterization, and Predicted Biological Activity

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride, a molecule of interest for researchers in medicinal chemistry and drug development. While direct literature on this specific compound is limited, this document synthesizes information from closely related analogues and foundational chemical principles to project its physicochemical properties, plausible synthetic routes, and potential biological activities. This guide is intended to serve as a foundational resource for scientists exploring the therapeutic potential of novel pyrrolidine derivatives.

Introduction: The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] It is a "privileged scaffold," frequently appearing in the structures of both natural products and synthetic drugs due to its unique three-dimensional architecture and favorable physicochemical properties.[2][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[2][4] This scaffold is a key component in a wide array of FDA-approved drugs, demonstrating its versatility across numerous therapeutic areas, including antibacterial, antiviral, anti-inflammatory, and CNS applications.[1][5]

The subject of this guide, 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride, combines this privileged pyrrolidine core with a 3,4-dichlorophenoxy moiety. The dichlorinated phenyl ring is a common feature in pharmacologically active molecules, often influencing properties like metabolic stability and receptor affinity. This guide will explore the synthesis, characterization, and predicted biological profile of this compound, providing a roadmap for its scientific investigation.

Proposed Synthesis and Characterization

The synthesis of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride can be approached through established methods for forming aryl ether linkages with substituted pyrrolidinols. A logical and scalable synthetic strategy would involve the coupling of a protected 3-hydroxypyrrolidine with 3,4-dichlorophenol, followed by deprotection and salt formation.

Proposed Synthetic Pathway

A robust synthesis can be designed starting from a commercially available chiral precursor like (R)- or (S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine. The use of a chiral starting material is critical for producing an enantiomerically pure final product, which is essential for selective biological activity.[4] The proposed pathway is outlined below.

Caption: Proposed synthesis via Mitsunobu reaction and deprotection.

Detailed Experimental Protocol (Hypothetical)

Step 1: Mitsunobu Reaction for Aryl Ether Formation

-

To a stirred solution of (R)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine (1.0 eq.), 3,4-dichlorophenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise.

-

Causality: The Mitsunobu reaction is chosen for its mild conditions and, critically, for its predictable inversion of stereochemistry at the hydroxyl-bearing carbon via an Sₙ2 mechanism.[3] This allows for the synthesis of the (S)-enantiomer of the product from the (R)-enantiomer of the starting material.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield (S)-1-Boc-3-(3,4-dichlorophenoxy)pyrrolidine.

-

Self-Validation: The purity and identity of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and successful etherification before proceeding.

-

Step 2: Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified (S)-1-Boc-3-(3,4-dichlorophenoxy)pyrrolidine (1.0 eq.) in a minimal amount of a suitable solvent like dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, >3.0 eq.) and stir at room temperature for 2-4 hours.

-

Causality: A strong acid is required to cleave the tert-butoxycarbonyl (Boc) protecting group. Using HCl directly facilitates the in-situ formation of the hydrochloride salt, which often improves crystallinity and handling of the final product.

-

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., isopropanol/ether) to afford pure (S)-3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride.

-

Self-Validation: The final product's identity, purity, and salt form must be rigorously confirmed.

-

Analytical Characterization

A comprehensive characterization is essential to confirm the structure and purity of the final compound.

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Signals corresponding to the pyrrolidine ring protons and carbons, as well as the characteristic aromatic signals of the 3,4-disubstituted phenyl ring. |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | A molecular ion peak corresponding to the free base [M+H]⁺. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. |

| HPLC | Purity assessment. | A single major peak indicating high purity (>98%). Chiral HPLC would be used to determine enantiomeric excess (e.e. >99%).[6] |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching (secondary amine salt), C-O-C stretching (aryl ether), and aromatic C-H and C=C vibrations. |

| Elemental Analysis | Confirmation of elemental composition. | Percentages of C, H, N, Cl, and O should match the theoretical values for C₁₀H₁₂Cl₃NO. |

Predicted Biological Activity and Mechanism of Action

The biological profile of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride can be inferred from structurally similar compounds. The core structure is analogous to ligands for monoamine transporters and other CNS targets.

Monoamine Transporter Inhibition

Many psychoactive compounds, including synthetic cathinones and other stimulants, feature a pyrrolidine ring.[7] For instance, α-PVP (α-pyrrolidinopentiophenone) is a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET). The phenoxy-pyrrolidine motif can mimic aspects of the structures of cocaine and other DAT inhibitors. The 3,4-dichloro substitution on the phenyl ring is known to modulate the activity and selectivity of ligands at monoamine transporters. Therefore, it is highly probable that 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride acts as an inhibitor of DAT, NET, and/or the serotonin transporter (SERT).

Caption: Hypothetical mechanism: Inhibition of dopamine reuptake.

Other Potential CNS Targets

The pyrrolidine scaffold is present in drugs targeting a wide range of receptors and enzymes.[1] For example, certain pyrrolidine derivatives exhibit anticonvulsant activity, while others interact with cholinergic receptors.[1] A comprehensive screening campaign would be necessary to fully elucidate the biological target(s) of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride.

Experimental Workflow for Biological Evaluation

A structured, multi-tiered approach is required to validate the predicted biological activity and discover the mechanism of action.

Caption: Tiered workflow for biological evaluation of the compound.

In Vitro Assays: Target Identification

Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

-

Preparation: Prepare cell membranes from a stable cell line expressing human DAT (e.g., HEK293-hDAT).

-

Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), a specific radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride in a suitable assay buffer.

-

Equilibration: Incubate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Quantification: Wash the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) by fitting the concentration-response data to a one-site competition model.

-

Trustworthiness: This protocol includes controls for non-specific binding (using a high concentration of a known DAT inhibitor like cocaine) to ensure the measured signal is specific to the transporter.

-

Cell-Based Assays: Functional Activity

Protocol: Neurotransmitter Uptake Inhibition Assay

-

Cell Culture: Plate HEK293-hDAT cells in a 24-well plate and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride for 15-30 minutes.

-

Uptake Initiation: Add a solution containing a low concentration of radiolabeled dopamine (e.g., [³H]dopamine).

-

Uptake Termination: After a short incubation period (5-10 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake process.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of dopamine uptake.

In Vivo Models: Behavioral Pharmacology

Based on the results from in vitro and cell-based assays, appropriate animal models can be selected. If the compound is a potent DAT inhibitor, it would be expected to increase locomotor activity.[7]

Protocol: Mouse Locomotor Activity Assessment

-

Acclimation: Place mice individually in open-field activity chambers and allow them to acclimate for 30-60 minutes.

-

Administration: Administer either vehicle or varying doses of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride via intraperitoneal (i.p.) injection.

-

Data Collection: Immediately return the animals to the chambers and record locomotor activity (e.g., distance traveled, beam breaks) using automated tracking software for 1-2 hours.

-

Data Analysis: Analyze the data using ANOVA to determine if the compound significantly alters locomotor activity compared to the vehicle control group.

Potential Applications and Future Directions

Assuming 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride demonstrates activity as a monoamine transporter inhibitor, its therapeutic potential would depend on its selectivity and potency profile.

-

A selective DAT inhibitor could be investigated for treating Attention-Deficit/Hyperactivity Disorder (ADHD) or as a non-stimulant treatment for narcolepsy.

-

A dual NET/DAT inhibitor might have potential as an antidepressant.

-

A non-selective "triple reuptake inhibitor" (DAT/NET/SERT) could also be explored for depression, although this class of compounds has faced challenges in clinical development.

Future research should focus on establishing a clear structure-activity relationship (SAR) by synthesizing and testing analogues. Key modifications could include altering the substitution pattern on the phenyl ring, changing the position of the phenoxy group on the pyrrolidine ring, and exploring different stereoisomers.[4] Furthermore, comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies would be required to assess its drug-likeness and safety profile.

Conclusion

3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride represents an intriguing chemical entity with a high probability of interacting with CNS targets, particularly monoamine transporters. This technical guide provides a scientifically grounded framework for its synthesis, characterization, and biological evaluation. By leveraging established chemical and pharmacological principles, researchers can systematically investigate this compound and unlock its potential as a valuable research tool or a starting point for the development of novel therapeutics.

References

A comprehensive list of references would be compiled here from the cited sources in a real-world document, including full author lists, titles, journal information, and verified URLs.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. archive.sciendo.com [archive.sciendo.com]

- 7. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Target Identification of 3-(3,4-Dichlorophenoxy)pyrrolidine Hydrochloride

<

Abstract

The deconvolution of a small molecule's mechanism of action is a cornerstone of modern drug discovery and chemical biology. Identifying the direct biological target(s) of a compound is paramount for advancing a lead candidate, understanding potential toxicity, and illuminating novel biological pathways. This guide provides a comprehensive, technically-grounded framework for the target identification of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride, a compound featuring a pyrrolidine scaffold prevalent in many bioactive molecules. While specific data on this exact compound is sparse, its structural motifs—a dichlorophenoxy group and a pyrrolidine ring—suggest potential interactions with a range of biological targets, particularly within the central nervous system. This document outlines a multi-pronged, logical workflow, integrating computational, biochemical, and genetic approaches to systematically identify and validate its molecular target(s). Detailed, field-proven protocols for key methodologies such as Affinity Chromatography-Mass Spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA), Photo-Affinity Labeling (PAL), and CRISPR-based genetic screens are provided, complete with explanations of the scientific rationale and necessary controls to ensure data integrity.

Introduction: The Compound and the Imperative of Target Identification

3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride belongs to a broad class of compounds containing the pyrrolidine ring, a five-membered nitrogen heterocycle that is a key structural feature in numerous natural alkaloids and synthetic drugs.[1][2] This scaffold's non-planar, three-dimensional structure allows it to effectively explore pharmacophore space, making it a privileged structure in medicinal chemistry.[2] The pyrrolidine moiety is found in drugs targeting the central nervous system, as well as antiviral and anticancer agents.[2][3]

The dichlorophenoxy group is also of interest; related structures have been explored for various biological activities, including potential antidiabetic properties.[4] More significantly, the core structure of 3-(3,4-Dichlorophenoxy)pyrrolidine bears a resemblance to known psychoactive compounds, particularly analogues of cocaine and other dopamine transporter (DAT) inhibitors developed by Research Triangle Institute (RTI), such as RTI-96.[5][6][7] These compounds are potent dopamine reuptake inhibitors, which act by blocking DAT, thereby increasing extracellular dopamine concentrations.[8][9] This structural similarity makes the dopamine transporter a primary hypothetical target for 3-(3,4-Dichlorophenoxy)pyrrolidine.

Understanding the precise molecular target is not merely an academic exercise; it is a critical step in drug development that:

-

Elucidates the Mechanism of Action (MoA): Defines how the compound achieves its therapeutic effect.

-

Predicts Efficacy and Toxicity: On-target and off-target interactions determine the therapeutic window.

-

Enables Structure-Activity Relationship (SAR) Studies: Guides medicinal chemistry efforts to optimize potency and selectivity.

-

Identifies Patient Populations: Biomarkers related to the target can inform clinical trial design for precision medicine.[10]

This guide, therefore, presents a strategic pathway to move from a compound of interest to a validated biological target.

A Multi-Pronged Strategy for Target Deconvolution

A robust target identification campaign should never rely on a single methodology. Instead, an integrated approach that combines hypothesis-generating computational methods with orthogonal experimental validation techniques is essential for building a compelling case. The inherent strengths and weaknesses of each method are counterbalanced by the others, leading to a higher confidence in the final identified target.

Caption: Integrated workflow for small molecule target identification.

Phase 1: In Silico and Phenotypic Approaches

The initial phase focuses on generating a list of plausible candidate targets using computational methods and observing the compound's effect in relevant biological systems.

In Silico Target Prediction

Based on the structural similarity of 3-(3,4-Dichlorophenoxy)pyrrolidine to known dopamine transporter (DAT) ligands, the primary hypothesis is that it interacts with monoamine transporters.[11][12]

-

Similarity Searching: Utilize databases like ChEMBL and PubChem to find compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) and known biological targets. This will likely confirm the link to DAT and potentially other transporters like the serotonin (SERT) and norepinephrine (NET) transporters.

-

Molecular Docking: Perform docking studies using high-resolution crystal structures of human DAT.[13] This will predict plausible binding poses and estimate binding affinity, further strengthening the primary hypothesis. The docking should be compared against known ligands like cocaine and methylphenidate.

Phenotypic Screening

Observing the compound's effect on cells can provide crucial clues to its mechanism.

-

Neurotransmitter Uptake Assays: The most direct functional test of the primary hypothesis. Use synaptosomes or cell lines (e.g., HEK293) expressing human DAT, SERT, and NET. Measure the inhibition of radiolabeled dopamine, serotonin, or norepinephrine uptake in the presence of varying concentrations of the compound.

-

Broad Cell Panel Screening: Test the compound against a panel of cancer cell lines (e.g., the NCI-60 panel) to identify unexpected patterns of cytotoxicity that could suggest off-target activities beyond monoamine transporters.

Phase 2: Experimental Identification of Direct Binding Partners

This phase employs powerful, unbiased techniques to identify proteins that directly interact with the compound in a complex biological matrix.

Affinity Chromatography-Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique for isolating binding partners from a cell lysate.[14] It involves immobilizing the small molecule on a solid support to "fish" for its targets.[14][15]

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AP-MS).

Detailed Protocol: AP-MS

-

Probe Synthesis: Synthesize a derivative of 3-(3,4-Dichlorophenoxy)pyrrolidine with a linker (e.g., a short PEG chain) attached to the pyrrolidine nitrogen. The linker should terminate in a biotin moiety. Causality: The pyrrolidine nitrogen is chosen as the attachment point as it is less likely to be involved in the core pharmacophore interactions compared to the dichlorophenoxy group, thus preserving binding activity.

-

Lysate Preparation: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express DAT) and prepare a native cell lysate using a mild detergent (e.g., CHAPS) to preserve protein complexes.

-

Incubation: Incubate the biotinylated probe with the cell lysate. For the crucial control experiment, pre-incubate a parallel lysate sample with a 100-fold molar excess of the free, unmodified 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride before adding the probe. Trustworthiness: This competition control is essential. True targets will show significantly reduced binding to the probe in the presence of the free compound, while non-specific binders will not.

-

Capture: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the probe-protein complexes.

-

Washing: Perform a series of stringent washes with decreasing detergent concentrations to remove proteins that bind non-specifically to the beads or the probe.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and identify the resulting peptides by LC-MS/MS.

-

Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the competition control. These are your high-confidence candidate targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in intact cells or lysates, without any chemical modification of the compound.[16][17] The principle is that ligand binding stabilizes a target protein against thermal denaturation.[17]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. iris.unipa.it [iris.unipa.it]

- 3. mdpi.com [mdpi.com]

- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly potent cocaine analogs cause long-lasting increases in locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RTI-113 - Wikipedia [en.wikipedia.org]

- 8. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine reuptake and inhibitory mechanisms in human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brjac.com.br [brjac.com.br]

- 16. news-medical.net [news-medical.net]

- 17. tandfonline.com [tandfonline.com]

A Comprehensive Spectroscopic Guide to 3-(3,4-Dichlorophenoxy)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride (Molecular Formula: C₁₀H₁₁Cl₂NO·HCl). The structural confirmation of this compound is paramount for its use in research and development, and this document outlines the principles and results from key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride is composed of a pyrrolidine ring, a dichlorophenoxy group, and a hydrochloride salt. Each component presents unique signals in various spectroscopic analyses, which, when pieced together, provide a complete structural confirmation.

Molecular Structure with Numbering for NMR Assignments

Caption: Chemical structure of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential.

Expert Insight: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydrochloride salts due to its ability to dissolve the ionic compound and its unobtrusive solvent signals. The acidic proton on the nitrogen will be observable and may exchange with residual water in the solvent.

-

Sample Preparation: Weigh approximately 5-10 mg of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 | d | 1H | Ar-H | Aromatic proton ortho to the chlorine at C4', deshielded by the adjacent chlorine. |

| ~7.4 | dd | 1H | Ar-H | Aromatic proton between the two chlorine atoms, showing coupling to two other aromatic protons. |

| ~7.2 | d | 1H | Ar-H | Aromatic proton ortho to the oxygen, showing coupling to one other aromatic proton. |

| ~5.0 | m | 1H | O-CH (C3) | The proton on the carbon attached to the oxygen is significantly deshielded. |

| ~3.4-3.6 | m | 4H | CH₂-N (C2, C5) | Protons on the carbons adjacent to the protonated nitrogen are deshielded. |

| ~2.2-2.4 | m | 2H | CH₂ (C4) | The remaining methylene protons on the pyrrolidine ring. |

| Broad | s | 2H | NH₂⁺ | The protons on the positively charged nitrogen; may be a broad singlet due to exchange. |

Note: The exact chemical shifts and multiplicities can vary slightly based on the solvent and spectrometer frequency. The diastereotopic nature of the pyrrolidine protons can lead to complex splitting patterns.[2]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~156 | Ar-C-O | Aromatic carbon directly attached to the ether oxygen. |

| ~132 | Ar-C-Cl | Aromatic carbon bonded to chlorine. |

| ~131 | Ar-C-Cl | Aromatic carbon bonded to chlorine. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~118 | Ar-CH | Aromatic methine carbon. |

| ~116 | Ar-CH | Aromatic methine carbon. |

| ~75 | O-CH (C3) | The carbon of the pyrrolidine ring bonded to the oxygen. |

| ~50 | N-CH₂ (C5) | Carbon adjacent to the nitrogen. |

| ~45 | N-CH₂ (C2) | Carbon adjacent to the nitrogen. |

| ~30 | CH₂ (C4) | The remaining pyrrolidine carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expert Insight: Electrospray ionization (ESI) in positive ion mode is an ideal technique for this compound as the pyrrolidine nitrogen is readily protonated. A key feature to look for is the isotopic pattern of the two chlorine atoms, which will result in characteristic M, M+2, and M+4 peaks with a specific intensity ratio.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source of a mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 100-400).

The expected monoisotopic mass of the free base (C₁₀H₁₁Cl₂NO) is approximately 231.02 g/mol .[3] In positive mode ESI-MS, the protonated molecule [M+H]⁺ would be observed.

| m/z (Mass-to-Charge Ratio) | Assignment | Interpretation |

| ~232.03 | [M+H]⁺ | The protonated molecular ion of the free base. |

| ~234.03 | [M+H+2]⁺ | Isotopic peak due to the presence of one ³⁷Cl atom. |

| ~236.02 | [M+H+4]⁺ | Isotopic peak due to the presence of two ³⁷Cl atoms. |

The relative intensities of these peaks should be approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms.

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: The spectrum can be obtained using a neat sample on an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000-3100 | C-H stretch | Aromatic C-H |

| ~2800-3000 | C-H stretch | Aliphatic C-H (pyrrolidine ring) |

| ~2400-2700 | N-H stretch | Secondary amine salt (R₂NH₂⁺) |

| ~1590, 1480 | C=C stretch | Aromatic ring |

| ~1240 | C-O stretch | Aryl ether |

| ~1100 | C-N stretch | Aliphatic amine |

| ~800-880 | C-H bend | Out-of-plane bending for substituted aromatic ring |

| ~700-800 | C-Cl stretch | Aryl chloride |

The broad absorption in the 2400-2700 cm⁻¹ range is a hallmark of an amine hydrochloride salt and provides strong evidence for the protonated state of the pyrrolidine nitrogen.[4]

Conclusion

The combined data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provide a comprehensive and self-validating characterization of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride. The NMR spectra confirm the carbon-hydrogen framework and the connectivity of the pyrrolidine and dichlorophenyl groups. Mass spectrometry verifies the molecular weight and the presence of two chlorine atoms through its distinct isotopic pattern. Finally, IR spectroscopy confirms the presence of key functional groups, notably the aryl ether, aromatic C-Cl bonds, and the secondary amine hydrochloride salt. Together, these techniques unequivocally confirm the structure and identity of the target compound.

References

-

PubChem. Pyrrolidine. National Center for Biotechnology Information. [Link]

-

PubChem. Pyrrolidine, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

-

PubChemLite. 3-(3,4-dichlorophenoxy)pyrrolidine hydrochloride. University of Luxembourg. [Link]

-

MDPI. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. [Link]

-

SpectraBase. 3-(3,4-Dimethoxyphenyl)pyrrolidine - Optional[Vapor Phase IR] - Spectrum. Wiley-VCH. [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

-

ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... ResearchGate. [Link]

-

National Institute of Standards and Technology. Pyrrolidine. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride

This guide provides a detailed exploration of the molecular structure and conformational landscape of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in substituted pyrrolidine scaffolds. This document synthesizes fundamental chemical principles with established analytical and computational methodologies to offer a comprehensive understanding of this specific molecule.

Introduction: The Significance of the 3-Aryloxypyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and catalysts.[1] Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. The introduction of an aryloxy substituent at the 3-position, as seen in 3-(3,4-Dichlorophenoxy)pyrrolidine, imparts significant steric and electronic influences that dictate the conformational preferences of the pyrrolidine ring. Understanding these preferences is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutics.

This guide will first detail the fundamental molecular structure of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride and then delve into a comprehensive analysis of its likely conformational states. In the absence of specific published experimental data for this exact molecule, we will leverage established principles of pyrrolidine ring conformation and outline the rigorous experimental and computational protocols required to validate these theoretical considerations.

Molecular Structure and Physicochemical Properties

The foundational step in any conformational analysis is a clear understanding of the molecule's basic structural and chemical properties.

Chemical Identity

| Property | Value | Source |

| Chemical Name | 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride | - |

| CAS Number | 1092108-79-6 | [2][3] |

| Molecular Formula | C₁₀H₁₂Cl₃N | [2][3] |

| Molecular Weight | 252.56 g/mol | [2][3] |

| Canonical SMILES | C1C(OC2=CC(=C(C=C2)Cl)Cl)CN1.Cl | - |

| InChI | InChI=1S/C10H11Cl2NO.ClH/c11-8-2-1-7(5-9(8)12)14-10-3-4-13-6-10;/h1-2,5,10,13H,3-4,6H2;1H | - |

Predicted Physicochemical Properties

Computational models provide valuable initial estimates of a molecule's physicochemical properties, which can inform experimental design.

| Property | Predicted Value | Source |

| XlogP | 2.9 | [4] |

| Monoisotopic Mass | 231.02177 Da | [4] |

| Polar Surface Area | 21.2 Ų | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 1 | - |

Conformational Analysis of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations to relieve torsional strain. These conformations are typically described as "envelope" (or "endo"/"exo") and "twist" forms. The substituents on the ring play a crucial role in determining the preferred conformation.[5]

The Influence of the 3-(3,4-Dichlorophenoxy) Substituent

The bulky and electronegative 3-(3,4-Dichlorophenoxy) group is expected to be the dominant factor in dictating the conformational preference of the pyrrolidine ring in the title compound.

-

Steric Hindrance : The sheer size of the dichlorophenoxy group will favor a conformation that minimizes steric clashes with the pyrrolidine ring protons. This typically means the substituent will prefer a pseudo-equatorial position.

-

Electronic Effects : The electronegativity of the oxygen atom and the chlorine atoms can influence the electron distribution within the pyrrolidine ring, potentially affecting bond lengths and angles, and thereby the puckering of the ring.

Based on these principles, it is hypothesized that the pyrrolidine ring of 3-(3,4-Dichlorophenoxy)pyrrolidine will predominantly adopt an envelope conformation where the 3-(3,4-Dichlorophenoxy) group is in a pseudo-equatorial orientation to minimize steric strain. This would result in either a C2-endo/C3-exo or a C4-endo/C3-exo pucker, depending on which atom is out of the plane defined by the other four.

The following diagram illustrates the likely conformational equilibrium of the pyrrolidine ring.

Caption: Predicted conformational equilibrium of the pyrrolidine ring.

Experimental and Computational Verification Protocols

To rigorously determine the molecular structure and conformational preferences of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride, a combination of experimental and computational techniques is essential.

Experimental Approach: X-ray Crystallography and NMR Spectroscopy

Principle: X-ray crystallography provides the most definitive, unambiguous three-dimensional structure of a molecule in the solid state.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms can be determined, revealing bond lengths, bond angles, and the solid-state conformation.

Protocol:

-

Crystallization: Grow single crystals of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the phase problem to determine the initial atomic positions and refine the structural model to achieve the best fit with the experimental data.

Principle: NMR spectroscopy provides detailed information about the chemical environment and spatial relationships of atoms in a molecule in solution. For conformational analysis, Nuclear Overhauser Effect (NOE) experiments are particularly powerful.[7] NOE correlations are observed between protons that are close in space (< 5 Å), regardless of whether they are directly bonded.

Protocol:

-

Sample Preparation: Dissolve a high-purity sample of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

1D NMR (¹H and ¹³C): Acquire standard 1D proton and carbon NMR spectra to assign the chemical shifts of all nuclei.

-

2D NMR (COSY, HSQC): Perform Correlation Spectroscopy (COSY) to identify proton-proton spin-spin coupling networks and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

-

NOESY/ROESY: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. The presence and intensity of cross-peaks between specific protons will indicate their spatial proximity, allowing for the determination of the predominant solution-state conformation. For instance, NOEs between the proton at C3 and specific protons on the pyrrolidine ring will reveal the orientation of the dichlorophenoxy group.

Caption: Experimental workflow for structural and conformational analysis.

Computational Approach: Molecular Mechanics and Density Functional Theory

Principle: Computational chemistry offers a powerful means to explore the potential energy surface of a molecule and identify low-energy conformers.[8] Molecular mechanics (MM) methods are useful for rapid conformational searching, while more accurate but computationally expensive quantum mechanics (QM) methods like Density Functional Theory (DFT) are used to refine the geometries and energies of the identified conformers.

Protocol:

-

Initial Structure Generation: Build the 3D structure of 3-(3,4-Dichlorophenoxy)pyrrolidine using a molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94, OPLS3e) to identify a wide range of possible low-energy conformations.

-

Quantum Mechanical Optimization: Take the lowest energy conformers from the MM search and perform full geometry optimization and frequency calculations using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d,p) or larger). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Energy Analysis: Compare the relative energies of the optimized conformers to determine the predicted most stable conformation and the energy barriers between different conformers. The effect of solvent can be included using a polarizable continuum model (PCM).

-

NMR Chemical Shift Prediction: The optimized geometries can be used to predict NMR chemical shifts, which can then be compared with experimental data for validation of the computational model.

Caption: Computational workflow for conformational analysis.

Conclusion

This guide has outlined the key structural features of the molecule and presented a theoretically grounded hypothesis for its preferred conformation, which is likely dominated by the steric demands of the bulky 3-(3,4-Dichlorophenoxy) substituent. Furthermore, detailed, field-proven protocols for the experimental and computational validation of this hypothesis have been provided. The synergistic application of single-crystal X-ray diffraction, advanced NMR techniques, and high-level computational modeling will ultimately provide a definitive and comprehensive picture of the conformational landscape of this important molecule, thereby enabling more informed and effective drug design and development efforts.

References

-

Cappelli, C., Bronco, S., & Monti, S. (2005). Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol. Chirality, 17(9), 577–589. [Link]

-

Hodges, J. A., & Raines, R. T. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Organic Letters, 7(17), 3845–3847. [Link]

-

Cappelli, C., Bronco, S., & Monti, S. (2005). Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol. Chirality, 17(9), 577-89. [Link]

-

Kwiecień, R. A., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7800. [Link]

-

PubChem. (n.d.). 3-(3,4-dichlorophenoxy)pyrrolidine. Retrieved January 26, 2026, from [Link]

-

Toniolo, C., et al. (1995). Conformationally restricted formyl methionyl tripeptide chemoattractants: a three-dimensional structure-activity study of analogs incorporating a C alpha,alpha-dialkylated glycine at position 2. Journal of Medicinal Chemistry, 38(14), 2664–2672. [Link]

-

Aldeghi, M., et al. (2018). Conformational Sampling of Macrocyclic Drugs in Different Environments. Journal of Chemical Information and Modeling, 58(10), 2073–2086. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved January 26, 2026, from [Link]

-

AJ chem. (2024, May 24). 1,3 Allylic strain | Conformational analysis | CSIR net chemical science PYQ | organic [Video]. YouTube. [Link]

-

Wikipedia. (2023, December 1). Pyrrolidine. [Link]

-

ResearchGate. (2004). Theoretical investigation of the conformational behaviour of 3-monosubstituted 2-methylpropenes. [Link]

-

MDPI. (2023). Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis. [Link]

-

ResearchGate. (2002). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... [Link]

-

PubMed. (2001). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. [Link]

-

SpectraBase. (n.d.). 3-[(3,4-dichlorophenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one - Optional[1H NMR] - Spectrum. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. Retrieved January 26, 2026, from [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride CAS#: 1092108-79-6 [m.chemicalbook.com]

- 3. 3-(3,4-Dichlorophenyl)pyrrolidinehydrochloride , 95% , 1092108-79-6 - CookeChem [cookechem.com]

- 4. PubChemLite - 3-(3,4-dichlorophenoxy)pyrrolidine hydrochloride (C10H11Cl2NO) [pubchemlite.lcsb.uni.lu]

- 5. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformationally restricted formyl methionyl tripeptide chemoattractants: a three-dimensional structure-activity study of analogs incorporating a C alpha,alpha-dialkylated glycine at position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of 3-(3,4-Dichlorophenoxy)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the putative pharmacology of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride. Based on established structure-activity relationships of analogous chemical entities, this document outlines the predicted mechanism of action, a detailed framework for its pharmacological characterization, and an extrapolated profile of its pharmacokinetics and toxicology. This whitepaper is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.

Introduction and Postulated Mechanism of Action

While direct pharmacological data for 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride is not extensively available in peer-reviewed literature, its chemical structure strongly suggests a primary mechanism of action as a monoamine reuptake inhibitor. The core structure, featuring a pyrrolidine ring linked to a dichlorophenoxy moiety, is a well-established pharmacophore for interaction with the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1]

The 3-phenoxy-pyrrolidine scaffold is a recurring motif in compounds designed to inhibit monoamine transporters. The dichlorination pattern on the phenyl ring further refines this activity, often enhancing potency and influencing selectivity between the three transporters. Therefore, it is hypothesized that 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride functions as a Triple Reuptake Inhibitor (TRI) , simultaneously blocking the reabsorption of serotonin, norepinephrine, and dopamine from the synaptic cleft.[2] This action would lead to an elevation of these neurotransmitters in the synapse, thereby amplifying their signaling.

The potential therapeutic applications of such a profile are broad, encompassing conditions like major depressive disorder, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.[2] However, the balance of activity at each transporter is critical in determining the ultimate clinical utility and side-effect profile.

A Framework for Pharmacological Characterization

To rigorously define the pharmacological profile of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride, a multi-tiered experimental approach is necessary, progressing from in-vitro target engagement to in-vivo functional outcomes.

In-Vitro Characterization: Target Affinity and Potency

The initial phase of characterization focuses on quantifying the compound's interaction with its putative molecular targets.

Radioligand Binding Assays

These assays determine the affinity of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride for the dopamine, serotonin, and norepinephrine transporters.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the transporter. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, SERT, or NET, or from specific brain regions of rodents (e.g., striatum for DAT).[3]

-

Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride.[3][4]

-

Filtration: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

| Transporter | Radioligand Example | Tissue/Cell Source |

| DAT | [³H]WIN 35,428 | Rat striatal membranes or hDAT-expressing cells |

| SERT | [³H]Citalopram | Rat whole brain membranes or hSERT-expressing cells |

| NET | [³H]Nisoxetine | Rat cortical membranes or hNET-expressing cells |

Synaptosome Uptake Assays

These assays measure the functional potency of the compound in inhibiting the uptake of neurotransmitters into nerve terminals.

Principle: Synaptosomes, which are resealed nerve terminals, are used to measure the uptake of radiolabeled neurotransmitters. The ability of the test compound to inhibit this uptake provides a measure of its functional potency (IC50).[5]

Experimental Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine uptake).[6]

-

Incubation: Pre-incubate the synaptosomes with varying concentrations of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine).[5]

-

Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.[7]

-

Data Analysis: Determine the IC50 value by plotting the percentage of uptake inhibition against the log concentration of the test compound.

In-Vivo Pharmacodynamic Evaluation

In-vivo studies are crucial to determine if the in-vitro activity translates to a physiological effect in a whole organism.

Forced Swim Test (Mouse)

This is a widely used model to screen for antidepressant-like activity.

Principle: Mice are placed in an inescapable cylinder of water. The duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.[8][9]

Experimental Protocol:

-

Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.

-

Dosing: Administer 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride or vehicle via an appropriate route (e.g., intraperitoneal or oral).

-